molecular formula C12H14ClNO3S B2679636 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride CAS No. 2138060-23-6

1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No.: B2679636
CAS No.: 2138060-23-6
M. Wt: 287.76
InChI Key: GCOYUAYUNJEZNS-UHFFFAOYSA-N
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Description

1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a tetrahydroquinoline backbone substituted with an acetyl group at the 1-position and a methyl group at the 4-position. The sulfonyl chloride moiety at the 7-position renders it highly reactive, making it a critical intermediate in synthesizing sulfonamides, sulfonic esters, and other derivatives for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

1-acetyl-4-methyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-8-5-6-14(9(2)15)12-7-10(18(13,16)17)3-4-11(8)12/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOYUAYUNJEZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the reaction of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group . The process may involve steps such as:

    Acetylation: Introduction of the acetyl group to the tetrahydroquinoline ring.

    Sulfonylation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

  • 1-Propionyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CymitQuimica, Ref: 10-F744954): Differs by a propionyl group (C3H5O-) instead of acetyl (C2H3O-) and lacks the 4-methyl group.
  • 5-Methylisoxazole-4-carbonyl chloride derivatives (e.g., compounds 3a–f): These feature a heterocyclic isoxazole ring instead of the acetyl group. The electron-withdrawing isoxazole enhances electrophilicity, favoring herbicidal activity, as demonstrated in Figure 3 .

Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Acyl/Functional Group Substituent on Ring Molecular Weight (g/mol)* Reactivity Application Status
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Acetyl (C2) 4-Methyl ~299.8 High Research intermediate
1-Propionyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Propionyl (C3) None ~313.8 Moderate Discontinued
Compound 3a (Isoxazole derivative) 5-Methylisoxazole-4-carbonyl None ~332.1 High Herbicidal agent

*Calculated based on molecular formulas.

Research Findings and Trends

Bioactivity Gaps : While herbicidal activity is prominent in isoxazole analogs, the acetyl-methyl variant’s pharmacological properties warrant investigation, particularly in kinase inhibition or antimicrobial contexts.

Biological Activity

1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS Number: 2138060-23-6) is a compound belonging to the tetrahydroquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN O3S
  • Molecular Weight : 287.77 g/mol

The compound features a tetrahydroquinoline core modified with an acetyl group and a sulfonyl chloride moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of tetrahydroquinolines has been extensively studied, particularly regarding their anti-inflammatory and anticancer properties. Research indicates that derivatives of this class can inhibit various cellular pathways linked to disease progression.

  • Inhibition of NF-κB Pathway :
    • Tetrahydroquinolines have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. For example, a study found that certain derivatives exhibited inhibition rates significantly higher than reference compounds .
    • The compound's ability to modulate NF-κB signaling is crucial for its potential anti-inflammatory effects.
  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown promising cytotoxic effects against various human cancer cell lines including NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), and others. For instance, one derivative demonstrated an IC50 value of 0.70 ± 0.071 μM against NF-κB activity .
    • A series of synthesized tetrahydroquinoline derivatives were evaluated for their cytotoxicity with several compounds showing GI50 values in the low micromolar range (e.g., 0.292 ± 0.111 μM) .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives

CompoundCell LineGI50 (μM)Mechanism
6gNCI-H230.292 ± 0.111NF-κB Inhibition
6hACHN0.307 ± 0.094NF-κB Inhibition
7gMDA-MB-2310.420 – 1.19Cytotoxicity
7hNUGC-31.66 ± 0.406Cytotoxicity

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of various tetrahydroquinoline derivatives including the target compound. The results indicated significant reductions in inflammatory markers in vitro when treated with these compounds . This suggests that the sulfonyl chloride modification may enhance the anti-inflammatory properties.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of tetrahydroquinolines, researchers synthesized multiple derivatives and assessed their cytotoxic effects against a panel of cancer cell lines . The findings revealed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : Start with tetrahydroquinoline precursors. Introduce the sulfonyl chloride group via chlorosulfonation (using ClSO₃H or SO₂Cl₂) under anhydrous conditions. Acetylation of the amine group can be achieved with acetyl chloride in the presence of a base (e.g., pyridine). Optimize temperature (0–5°C for sulfonation, room temperature for acetylation) and stoichiometry to minimize side reactions. Monitor intermediates via TLC and NMR .
  • Key Variables : Reaction time, solvent polarity (e.g., dichloromethane for sulfonation), and catalyst selection.

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for preliminary purification. Recrystallization from ethanol or acetone improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
  • Challenges : Sulfonyl chloride’s moisture sensitivity requires inert atmosphere handling during purification .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Verify acetyl (δ ~2.1 ppm), methyl (δ ~1.3 ppm), and sulfonyl chloride (δ ~3.5–4.0 ppm for adjacent protons) groups.
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles (e.g., tetrahydroquinoline ring conformation) .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydroquinoline core influence the reactivity of the sulfonyl chloride group?

  • Methodology : Perform X-ray crystallography to determine the compound’s spatial arrangement. Compare reactivity of stereoisomers in nucleophilic substitution (e.g., with amines or alcohols). Use DFT calculations to model electronic effects and steric hindrance .
  • Data Interpretation : Correlate crystallographic data (e.g., bond lengths, torsion angles) with reaction kinetics .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Dissolve in buffers (pH 1–12) and monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
  • Hydrolytic Sensitivity : Track sulfonyl chloride hydrolysis to sulfonic acid under humid conditions .
    • Key Finding : Sulfonyl chloride hydrolyzes rapidly in aqueous basic conditions (>pH 9), requiring storage at ≤4°C in desiccated environments .

Q. How can this compound serve as a precursor for synthesizing bioactive derivatives, and what analytical tools validate functionalization?

  • Methodology :

  • Derivatization : React with amines (e.g., primary/secondary amines) to form sulfonamides. Monitor coupling efficiency via LC-MS.
  • Biological Screening : Test derivatives for antimicrobial or enzyme inhibitory activity (e.g., kinase assays).
    • Validation Tools : Use 2D NMR (COSY, HSQC) to confirm regioselectivity of substitutions. Compare bioactivity data with computational docking studies .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Literature reports varying yields for sulfonation steps (30–70%). Resolve by adjusting chlorosulfonation time (12–24 hours) and SO₂Cl₂ stoichiometry (1.5–2.0 equivalents) .
  • Crystallographic vs. Computational Models : Minor deviations in bond angles (e.g., C4-C5-N1) may arise from crystal packing forces. Validate with multi-conformational DFT simulations .

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